molecular formula C9H11BrO2 B1281056 (2-Bromo-5-methoxy-4-methylphenyl)methanol CAS No. 57295-33-7

(2-Bromo-5-methoxy-4-methylphenyl)methanol

Cat. No.: B1281056
CAS No.: 57295-33-7
M. Wt: 231.09 g/mol
InChI Key: ROMVGEWQOADZHE-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxy-4-methylphenyl)methanol is an organic compound with the molecular formula C9H11BrO2 It is a derivative of phenol, characterized by the presence of bromine, methoxy, and methyl groups on the benzene ring, along with a methanol group

Scientific Research Applications

(2-Bromo-5-methoxy-4-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Safety and Hazards

The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxy-4-methylphenyl)methanol typically involves the bromination of 5-methoxy-4-methylphenol followed by a reduction reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an organic solvent like chloroform or carbon tetrachloride at room temperature.

After bromination, the resulting (2-Bromo-5-methoxy-4-methylphenyl) compound is subjected to a reduction reaction to introduce the methanol group. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium methoxide (NaOCH3) for methoxy substitution.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: Pd/C with hydrogen gas, NaBH4 or LiAlH4 in ethanol or THF.

    Substitution: NaN3 in DMF (dimethylformamide), NaOCH3 in methanol.

Major Products Formed

    Oxidation: (2-Bromo-5-methoxy-4-methylphenyl)aldehyde, (2-Bromo-5-methoxy-4-methylbenzoic acid).

    Reduction: 5-Methoxy-4-methylphenylmethanol.

    Substitution: (2-Azido-5-methoxy-4-methylphenyl)methanol, (2-Methoxy-5-methoxy-4-methylphenyl)methanol.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxy-4-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-methoxyphenyl)methanol
  • (2-Bromo-4-methylphenyl)methanol
  • (2-Bromo-5-methylphenyl)methanol

Uniqueness

(2-Bromo-5-methoxy-4-methylphenyl)methanol is unique due to the specific arrangement of substituents on the benzene ring. The combination of bromine, methoxy, and methyl groups imparts distinct chemical properties, such as reactivity and solubility, which differentiate it from similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(2-bromo-5-methoxy-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMVGEWQOADZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482081
Record name (2-bromo-5-methoxy-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57295-33-7
Record name (2-bromo-5-methoxy-4-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-5-methoxy-4-methylphenyl)methanol
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